

Application Notes and Protocols for A-585 In Vivo Animal Models

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Compound of Interest		
Compound Name:	Sultosilic acid piperazine salt	
Cat. No.:	B1681788	Get Quote

Disclaimer: The designation "A-585" is associated with at least two distinct investigational drug candidates: TNB-585 and CDX-585. This document provides available information on the recommended in vivo dosage and experimental protocols for both compounds, based on preclinical studies. Researchers should verify the specific molecule of interest for their studies.

TNB-585: A PSMAxCD3 Bispecific Antibody for Prostate Cancer

TNB-585 is a T-cell engaging bispecific antibody that targets Prostate-Specific Membrane Antigen (PSMA) on tumor cells and CD3 on T-cells.[1][2] This dual-targeting mechanism redirects T-cells to kill PSMA-expressing tumor cells.[2] Preclinical studies have demonstrated its efficacy in mouse models of prostate cancer.[1][3]

Quantitative Data Summary for TNB-585 In Vivo Studies



Animal Model	Tumor Type	Dosage	Administr ation Route	Frequenc y	Observed Effects	Referenc e
C4-2 tumor- bearing NCG mice	Prostate Cancer	Not specified	Not specified	Not specified	Dose- dependent tumor regression and immune cell infiltration	[1][3]

Note: Specific dosage details for the in vivo mouse studies were not available in the provided search results.

Experimental Protocols for TNB-585 In Vivo Efficacy Studies

This protocol is a generalized representation based on typical procedures for evaluating the efficacy of bispecific antibodies in xenograft mouse models.

Objective: To evaluate the in vivo anti-tumor efficacy of TNB-585 in a prostate cancer xenograft model.

Materials:

- TNB-585
- C4-2 human prostate cancer cells
- NCG (NOD-Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice
- Matrigel
- Sterile PBS



- Calipers
- Flow cytometer
- · Reagents for immunophenotyping

Procedure:

- Cell Culture: Culture C4-2 cells in appropriate media until they reach the desired confluence for implantation.
- Tumor Implantation:
 - Harvest and resuspend C4-2 cells in a 1:1 mixture of sterile PBS and Matrigel.
 - Subcutaneously inject the cell suspension (typically 1 x 106 to 5 x 106 cells) into the flank of male NCG mice.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
 - Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
- Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
- TNB-585 Administration:
 - Prepare the required dilutions of TNB-585 in sterile PBS.
 - Administer TNB-585 to the treatment group via the appropriate route (e.g., intravenous or intraperitoneal injection). The control group should receive a vehicle control (sterile PBS).
- Efficacy Assessment:
 - Continue to monitor tumor growth in all groups throughout the study.
 - Monitor animal body weight and overall health as indicators of toxicity.



- Pharmacodynamic Analysis:
 - At the end of the study, or at specified time points, euthanize a subset of mice from each group.
 - Collect tumors and spleens for analysis of immune cell infiltration and activation by flow cytometry. Stain for markers such as CD3, CD4, CD8, and markers of T-cell activation.
- Data Analysis:
 - Compare tumor growth rates between the TNB-585 treated and control groups.
 - Analyze the immune cell populations in the tumor microenvironment to assess the mechanism of action.

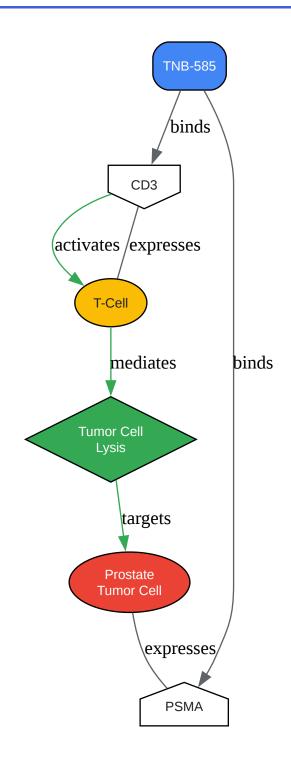
Visualizations for TNB-585



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Caption: Experimental workflow for in vivo evaluation of TNB-585.





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Caption: Mechanism of action of TNB-585.

CDX-585: A PD-1 and ILT4 Bispecific Antibody



CDX-585 is a novel bispecific antibody that simultaneously targets two immunosuppressive checkpoint molecules: PD-1 and ILT4.[4][5] By blocking both pathways, CDX-585 aims to enhance anti-tumor immunity.[4] Preclinical studies have shown its anti-tumor activity in a humanized mouse model and a favorable safety profile in cynomolgus macaques.[4][5]

Quantitative Data Summary for CDX-585 In Vivo Studies

Animal Model	Tumor Type	Dosage	Administr ation Route	Frequenc y	Observed Effects	Referenc e
Humanized NCG mouse	Melanoma (SK-MEL- 5)	Not specified	Not specified	Not specified	Superior anti-tumor activity compared to parental mAbs	[5]
Cynomolgu s macaques	N/A (Safety/PK)	Up to 60 mg/kg	Not specified	Not specified	Well tolerated, favorable pharmacok inetic profile	[4]

Experimental Protocols for CDX-585 In Vivo Studies

This protocol provides a general framework for assessing the efficacy and pharmacokinetics of CDX-585.

Objective 1: Evaluate the in vivo anti-tumor efficacy of CDX-585 in a humanized mouse model.

Materials:

- CDX-585
- SK-MEL-5 human melanoma cells







 Humanized NCG mice (engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells)

Calipers

Procedure:

- Tumor Implantation: Subcutaneously inject SK-MEL-5 cells into the flank of humanized NCG mice.
- Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.
- Randomization and Dosing: Randomize mice into treatment groups (CDX-585, parental antibodies, isotype control) and administer the antibodies as specified in the study design.
- Efficacy Assessment: Measure tumor volume and body weight regularly to assess efficacy and toxicity.
- Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Objective 2: Assess the pharmacokinetics and safety of CDX-585 in non-human primates.

Materials:

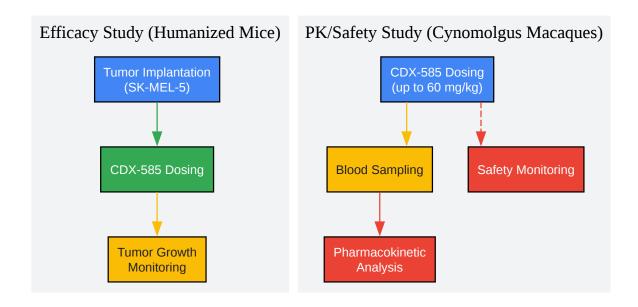
- CDX-585
- Cynomolgus macaques
- Sterile PBS
- Equipment for blood collection and processing
- Analytical methods for quantifying CDX-585 in plasma

Procedure:



- Dose Administration: Administer single or multiple doses of CDX-585 to cynomolgus macaques via a clinically relevant route (e.g., intravenous infusion).
- Blood Sampling: Collect blood samples at predetermined time points post-administration.
- Plasma Analysis: Process blood to obtain plasma and analyze the concentration of CDX-585 using a validated assay (e.g., ELISA).
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
- Safety Monitoring: Monitor the animals for any adverse clinical signs throughout the study.

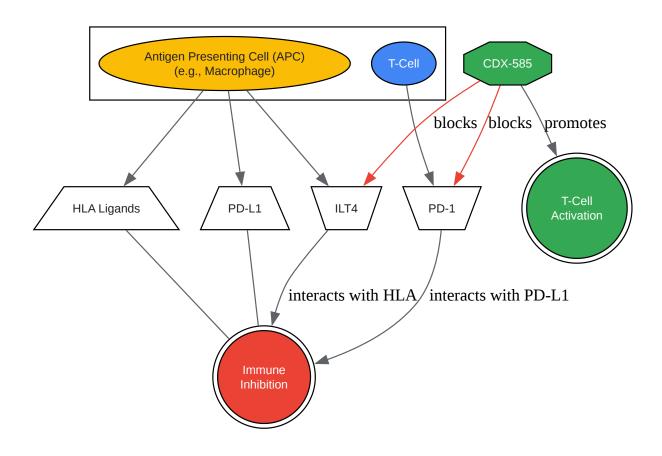
Visualizations for CDX-585



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Caption: In vivo experimental workflows for CDX-585.





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Caption: Dual inhibitory mechanism of action of CDX-585.

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